1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene
Description
Properties
IUPAC Name |
1-(2-bromopropyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3/c1-7(11)6-8-4-2-3-5-9(8)10(12,13)14/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGNWZNDTMKVSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene can be synthesized through a multi-step process involving the bromination of propylbenzene followed by the introduction of a trifluoromethyl group. The typical synthetic route involves:
Bromination: Propylbenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position of the propyl group.
Trifluoromethylation: The brominated intermediate is then subjected to trifluoromethylation using a reagent such as trifluoromethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and trifluoromethylation processes under controlled conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 2-bromopropyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction of the bromine atom can lead to the formation of the corresponding propyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like ethanol or water.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products:
Nucleophilic Substitution: Corresponding substituted products such as 1-(2-hydroxypropyl)-2-(trifluoromethyl)-benzene.
Oxidation: 1-(2-Bromopropyl)-2-(trifluoromethyl)benzaldehyde or 1-(2-Bromopropyl)-2-(trifluoromethyl)benzoic acid.
Reduction: 1-Propyl-2-(trifluoromethyl)-benzene.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that compounds containing trifluoromethyl groups exhibit enhanced biological activity. For instance, derivatives of 1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene have been evaluated for their potential as anticancer agents. A study demonstrated that similar trifluoromethyl-substituted compounds showed significant inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has been investigated as a potential inhibitor of specific enzymes involved in cancer progression. For example, amidoxime derivatives derived from brominated compounds have been reported to inhibit lysine-specific demethylase 1 (LSD1), leading to altered methylation patterns in cancer cells . This suggests that this compound could serve as a scaffold for developing new therapeutic agents targeting epigenetic regulators.
Materials Science
Self-Assembling Molecules
In materials science, this compound has been utilized in the synthesis of self-assembling molecules (SAMs). These SAMs play a critical role in enhancing the performance of perovskite solar cells. The incorporation of this compound into SAMs has shown improvements in power conversion efficiency (PCE) due to better charge transport properties and stability .
Polymer Chemistry
The compound's reactivity allows it to be used as a building block in polymer synthesis. Studies have indicated that incorporating trifluoromethyl groups into polymers can enhance their thermal stability and mechanical properties. This is particularly relevant for applications in coatings and adhesives where durability is essential .
Environmental Studies
Biodegradation Studies
Research has also focused on the environmental impact of brominated compounds like this compound. Studies have investigated the biodegradation pathways of such compounds in soil and aquatic environments. The presence of bromine and fluorine can affect microbial degradation rates, which is crucial for assessing the environmental risks associated with these chemicals .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The bromine atom can participate in nucleophilic substitution reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Ortho vs. Meta Substitution
- Target Compound : 1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene has substituents in ortho positions (positions 1 and 2 on the benzene ring). This proximity enhances steric hindrance and electronic interactions between the bromopropyl and -CF₃ groups.
- 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene (): A meta-substituted isomer with the bromopropyl and -CF₃ groups separated by one carbon.
Chain Length Variations
- 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene (CAS 94022-95-4, ): Features a shorter bromoethyl chain (C₂ vs. C₃ in the target compound). The reduced chain length lowers molecular weight (199.09 g/mol vs. ~257.08 g/mol for the target) and may decrease lipophilicity .
- 1-(Bromomethyl)-2-(trifluoromethyl)benzene (): A bromomethyl analog lacking the propyl chain. This structural simplicity enhances its utility in rapid alkylation reactions but limits applications requiring extended carbon frameworks .
Functional Group Variations
Bromoalkyl vs. Bromoether Substituents
Trifluoromethyl vs. Trifluoromethoxy Groups
- 1-(Bromomethyl)-2-(trifluoromethoxy)benzene (CAS 198649-68-2, ): Substitutes -CF₃ with a -OCF₃ group. The trifluoromethoxy group is less electron-withdrawing, altering the compound’s reactivity in electrophilic aromatic substitutions .
Physical and Spectral Properties
- This compound : Expected to exhibit moderate polarity (logP ~3.5) due to the -CF₃ group and bromopropyl chain. NMR spectra would show distinct shifts for the bromopropyl protons (δ ~3.5–4.0 ppm) and aromatic protons near -CF₃ (δ ~7.5–8.0 ppm) .
- 1-(3-Bromoprop-1-en-2-yl)-4-(trifluoromethyl)benzene (): The allylic bromide and conjugated double bond result in UV-Vis absorption maxima shifted to longer wavelengths (~260 nm), useful in photochemical applications .
Challenges and Commercial Status
- The target compound’s discontinued commercial status () contrasts with analogs like 1-bromo-2-cyclopropyl-4-(trifluoromethyl)benzene (), which remains available. This may reflect synthetic difficulties, such as low yields or purification challenges.
Biological Activity
1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene, also known as 1-bromo-2-(trifluoromethyl)propylbenzene, is a compound of interest in various fields of chemical and biological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula: C₉H₈BrF₃
- Molecular Weight: 251.06 g/mol
- CAS Number: 1341420-14-1
The compound features a benzene ring substituted with a bromopropyl group and a trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, potentially disrupting metabolic pathways.
- Receptor Binding: It can interact with neurotransmitter receptors, influencing neuronal signaling and potentially affecting mood and behavior.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
- Anticancer Activity: Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating that it may induce apoptosis in malignant cells.
Case Studies
-
Antimicrobial Activity Study
- A study conducted on the antibacterial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.
-
Cytotoxicity Assay
- In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibits cytotoxic effects with IC50 values ranging from 20 to 30 µM. Further analysis indicated that the mechanism involves the induction of apoptosis through caspase activation.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-Bromo-3-chloropropane | Aliphatic halide | Moderate toxicity |
| 1-Bromo-4-chloro-2-(trifluoromethyl)benzene | Aromatic halide | Antimicrobial properties |
| 1-Bromo-2-naphthyl trifluoromethyl | Naphthalene derivative | Anticancer activity |
Safety and Toxicity
While the biological activities of this compound are promising, safety assessments are critical. Studies indicate that exposure may lead to skin irritation and respiratory issues upon inhalation. Proper handling procedures should be observed in laboratory settings.
Q & A
Q. What are the standard synthetic routes for 1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves bromination of 1-ethyl-2-(trifluoromethyl)-benzene using bromine (Br₂) in the presence of Fe or AlBr₃ as catalysts. Optimization includes:
Q. How is the molecular structure of this compound characterized, and what techniques validate its purity?
Methodological Answer:
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming substituent positions and bond angles .
- NMR Analysis : ¹H/¹⁹F NMR identifies chemical shifts (e.g., δ ~4.5 ppm for BrCH₂, δ -60 ppm for CF₃) .
- GC-MS : Quantifies purity and detects trace byproducts (e.g., debrominated derivatives) .
Q. What nucleophilic substitution reactions are feasible, and how do reaction conditions influence product distribution?
Methodological Answer: The bromopropyl group undergoes SN₂ reactions. Example pathways:
Q. What spectroscopic signatures distinguish this compound from its regioisomers?
Methodological Answer:
Q. How does the trifluoromethyl group influence electronic and steric effects in reactions?
Methodological Answer: The -CF₃ group is strongly electron-withdrawing, activating the benzene ring toward electrophilic substitution at the para position. Steric hindrance from the bromopropyl chain slows meta-substitution. Hammett constants (σₘ = 0.43) quantify electronic effects in reaction mechanisms .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in electrophilic substitutions of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces, identifying electron-deficient regions. For example, the para position to -CF₃ shows higher electrophilic susceptibility (local Fukui indices >0.25) compared to ortho. MD simulations further assess steric accessibility .
Q. What strategies resolve contradictions in kinetic data for its oxidation reactions?
Methodological Answer: Conflicting rate constants (e.g., solvent-dependent oxidation rates) are addressed by:
Q. How do byproducts form during large-scale synthesis, and how are they mitigated?
Methodological Answer: Common byproducts include:
Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?
Methodological Answer:
Q. How does this compound behave under photolytic conditions, and what degradation pathways dominate?
Methodological Answer: UV-Vis studies (λₘₐₓ = 260 nm) show C-Br bond cleavage under 254 nm light, forming:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
